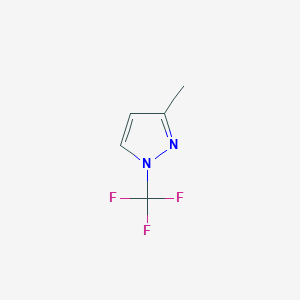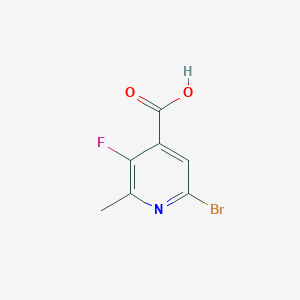
6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H5BrFN .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of 2-methylpyridine derivatives under controlled conditions . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. These methods are designed to be efficient and cost-effective, minimizing the use of hazardous reagents and optimizing reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the pyridine ring .
Applications De Recherche Scientifique
6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is utilized in the synthesis of novel materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-fluoro-6-methylpyridine
- 3-Fluoro-6-methylpyridine-2-carboxylic acid
- 6-Bromo-4-methylpyridine-3-boronic acid
Uniqueness
6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
1780688-89-2 |
|---|---|
Formule moléculaire |
C7H5BrFNO2 |
Poids moléculaire |
234.02 g/mol |
Nom IUPAC |
6-bromo-3-fluoro-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5BrFNO2/c1-3-6(9)4(7(11)12)2-5(8)10-3/h2H,1H3,(H,11,12) |
Clé InChI |
YEUREPRPBIQSQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=N1)Br)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


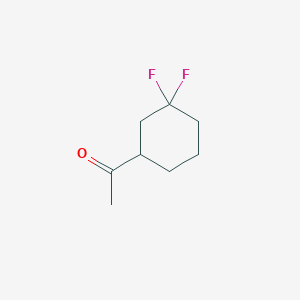
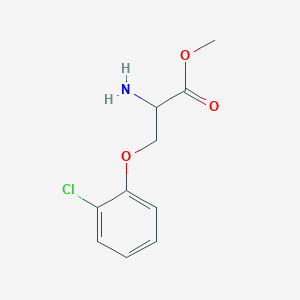

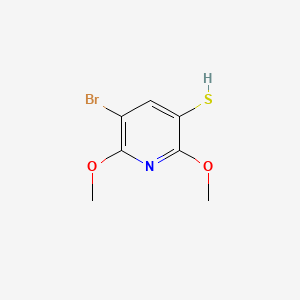

![3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13472404.png)
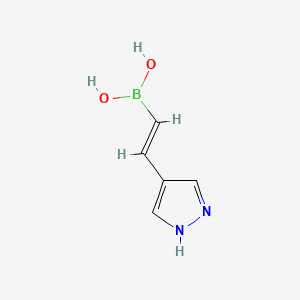
![2-[1-(Aminomethyl)cyclopentyl]acetaldehyde](/img/structure/B13472411.png)
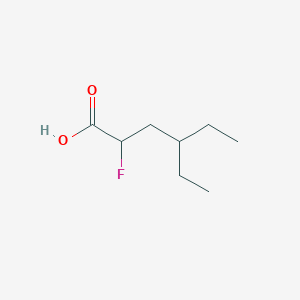
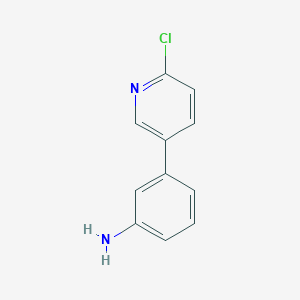
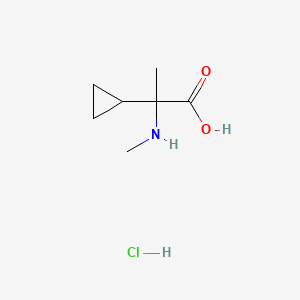
![Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13472435.png)
![3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B13472444.png)
